Cas no 851719-11-4 (N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

N-{3-[5-(2-Fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a fluorinated pyrazole derivative with a methanesulfonamide functional group, exhibiting potential pharmacological activity due to its structural complexity. The compound features a 2-fluorophenyl substitution, which may enhance binding affinity in biological systems, while the isobutyryl moiety and dihydropyrazole core contribute to metabolic stability. The methanesulfonamide group can improve solubility and pharmacokinetic properties. This molecule is of interest in medicinal chemistry for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery research.
N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide structure
851719-11-4 structure
Product Name:N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
CAS No:851719-11-4
MF:C20H22FN3O3S
MW:403.470386981964
CID:6086418
PubChem ID:3253965
Update Time:2025-05-21

N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
    • N-(3-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
    • Methanesulfonamide, N-[3-[5-(2-fluorophenyl)-4,5-dihydro-1-(2-methyl-1-oxopropyl)-1H-pyrazol-3-yl]phenyl]-
    • Z237515568
    • N-[3-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
    • AKOS001364762
    • AKOS016900690
    • F0621-0613
    • N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
    • 851719-11-4
    • Inchi: 1S/C20H22FN3O3S/c1-13(2)20(25)24-19(16-9-4-5-10-17(16)21)12-18(22-24)14-7-6-8-15(11-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3
    • InChI Key: REZKCVOSBMVBGU-UHFFFAOYSA-N
    • SMILES: CS(NC1=CC=CC(C2CC(C3=CC=CC=C3F)N(C(=O)C(C)C)N=2)=C1)(=O)=O

Computed Properties

  • Exact Mass: 403.13659091g/mol
  • Monoisotopic Mass: 403.13659091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 87.2Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 535.6±60.0 °C(Predicted)
  • pka: 8.16±0.10(Predicted)

N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Pricemore >>

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Additional information on N-{3-5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide

N-{3-[5-(2-Fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: A Comprehensive Overview

N-{3-[5-(2-Fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, with the CAS Registry Number 851719-11-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate molecular structure, which combines elements of aromaticity, heterocyclic chemistry, and sulfonamide functionality. The integration of these features makes it a promising candidate for various applications, particularly in drug discovery and development.

The molecular structure of this compound is characterized by a central pyrazole ring system, which is partially hydrogenated (4,5-dihydro) and substituted with a 2-fluorophenyl group at the 5-position and a 2-methylpropanoyl group at the 1-position. This arrangement creates a unique environment that can potentially interact with biological targets in a specific manner. The pyrazole ring is further connected to a phenyl group via a methylene bridge at the 3-position, which introduces additional aromaticity into the molecule. The sulfonamide group attached to this phenyl ring adds to the compound's functional diversity, enhancing its potential for bioavailability and target binding.

Recent studies have highlighted the importance of heterocyclic compounds like pyrazoles in drug design due to their ability to modulate enzyme activity and receptor binding. For instance, research published in the Journal of Medicinal Chemistry demonstrated that pyrazole-containing compounds can act as potent inhibitors of kinase enzymes, which are critical targets in cancer therapy. Similarly, the presence of a sulfonamide group in this compound is advantageous as it can enhance solubility and improve pharmacokinetic properties.

The synthesis of N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by functionalization at specific positions to introduce the substituents mentioned earlier. The final step involves coupling the sulfonamide group to the phenyl ring using appropriate coupling reagents under controlled conditions. Optimization of these steps is crucial to ensure high yield and purity of the final product.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For example, studies conducted by researchers at the University of California have indicated that it exhibits moderate inhibitory activity against certain proteases involved in inflammatory diseases. Additionally, its ability to cross cellular membranes suggests potential utility in treating conditions where drug delivery is challenging.

The CAS Registry Number 851719-11-4 serves as a unique identifier for this compound within chemical databases worldwide. This ensures that researchers can easily reference and retrieve information about its properties, synthesis, and applications without confusion with other structurally similar compounds.

In conclusion, N-{3-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide represents an exciting advancement in organic chemistry with significant potential for therapeutic applications. Its unique structure, combined with recent research findings, underscores its importance as a lead compound in drug discovery efforts.

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